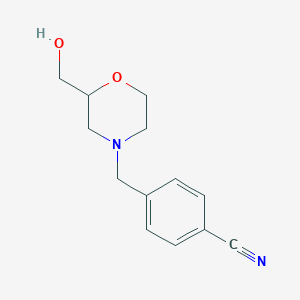
4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It has gained significant attention in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of morpholino nucleosides can be started from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis
The molecular structure of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a crucial step in the synthesis of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile”. This process involves a radical approach and is paired with a Matteson–CH2–homologation .科学的研究の応用
Antitumor Activity
- A study synthesized a similar compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, and explored its structure. This compound showed inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity (Lu et al., 2018).
Local Anesthetic Properties
- Research on 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, a compound with a structure related to the query compound, reported its high activity as a topical local anesthetic with low toxicity. A new synthesis method for this compound was reported (Oelschläger et al., 1977).
Androgen Receptor Modulation
- A study identified a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator. This compound, having a similar functional group, showed anabolic activity on muscle, dissociated from androgenic activity on prostate (Nique et al., 2012).
Antimicrobial Activity
- Another study synthesized new benzo and naphthonitrile derivatives, including a compound structurally related to the query compound. Some of these compounds exhibited significant antibacterial and antifungal activities (Fadda et al., 2013).
Ionic Liquids and Biodegradability
- A series of 4-benzyl-4-methylmorpholinium salts were synthesized, related to the structure of the query compound. These salts showed moderate or low toxicity and very low activity against bacteria and fungi. Some of these ionic liquids were identified as potential new biomass solvents (Pernak et al., 2011).
Synthesis and Structural Studies
- Research on 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, a compound with a similar molecular structure, discussed its synthesis and crystal structure, providing insights into the molecular conformation and interactions (Fun et al., 2011).
作用機序
As a type of morpholino oligomer, “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is used in molecular biology to modify gene expression. Its mechanism of action involves blocking access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .
Safety and Hazards
特性
IUPAC Name |
4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFADPGXZZNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
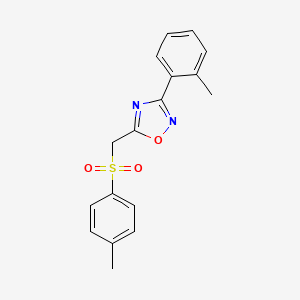
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)

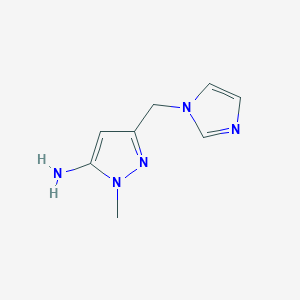

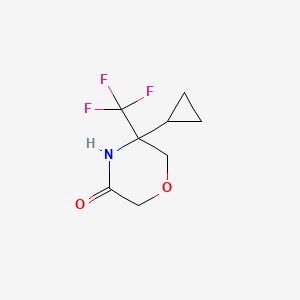
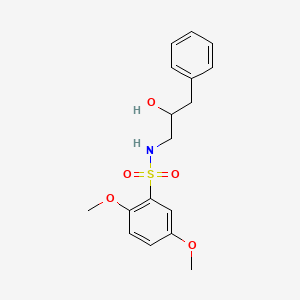
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2418856.png)